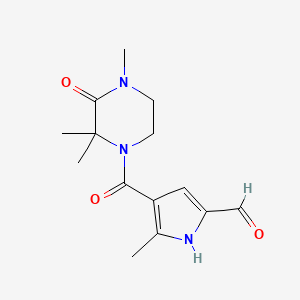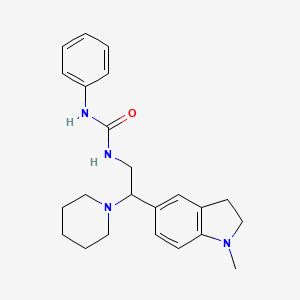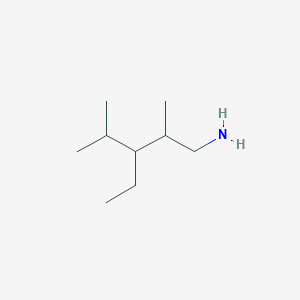methyl]-2-oxocyclohexanecarboxylate CAS No. 1005188-42-0](/img/structure/B2628227.png)
Ethyl 3-[[(ethoxycarbonyl)amino](2-fluorophenyl)methyl]-2-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(ethoxycarbonyl)aminomethyl]-2-oxocyclohexanecarboxylate is a chemical compound with the CAS Number: 1005188-42-0. It has a molecular weight of 365.4 . This compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C19H24FNO5/c1-3-25-18(23)14-10-7-9-13(17(14)22)16(21-19(24)26-4-2)12-8-5-6-11-15(12)20/h5-6,8,11,13-14,16H,3-4,7,9-10H2,1-2H3,(H,21,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用
Synthesis and Characterization
The compound Ethyl 3-[(ethoxycarbonyl)aminomethyl]-2-oxocyclohexanecarboxylate, due to its complex structure, is of interest in various fields of chemistry, including organic synthesis, medicinal chemistry, and material science. Although direct studies on this exact compound are scarce, related compounds have been synthesized and characterized, providing insights into the chemical properties and potential applications of structurally similar compounds.
Synthesis Techniques : The synthesis of related cyclohexanecarboxylate derivatives involves various reactions such as bromination, cyclization, and the use of different catalysts to introduce functional groups at specific positions on the cyclohexane ring. These methods highlight the versatility of cyclohexanecarboxylates in organic synthesis, offering pathways to a wide range of derivatives with potential pharmaceutical and material applications (Sato, Inoue, & Ohashi, 1974).
Characterization and Structural Analysis : Advanced characterization techniques such as FT-IR, thermogravimetric analysis (TGA), UV-Visible spectroscopy, and X-ray crystallography are employed to elucidate the structure of synthesized compounds. These techniques confirm the successful synthesis of targeted compounds and provide detailed information on their molecular geometry, stability, and electronic properties. The detailed structural analysis of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate showcases the potential for similar analytical approaches to be applied to the compound of interest (Sapnakumari et al., 2014).
Chemical Properties and Reactions : The reactivity of cyclohexanecarboxylate derivatives under various conditions can lead to the formation of novel compounds with interesting properties. For instance, reactions involving ethoxycarbonyl groups in the presence of different reagents and conditions highlight the potential for creating a diverse array of functionalized products, which could be of interest in developing new materials or pharmaceuticals (Kato, Kimura, & Tanji, 1978).
Potential Applications
While the specific applications of Ethyl 3-[(ethoxycarbonyl)aminomethyl]-2-oxocyclohexanecarboxylate have not been explicitly documented, the study and use of related compounds suggest potential in several areas:
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
ethyl 3-[(ethoxycarbonylamino)-(2-fluorophenyl)methyl]-2-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO5/c1-3-25-18(23)14-10-7-9-13(17(14)22)16(21-19(24)26-4-2)12-8-5-6-11-15(12)20/h5-6,8,11,13-14,16H,3-4,7,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTXPYCFULNCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1=O)C(C2=CC=CC=C2F)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2628146.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)


![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2628151.png)

![N-(3,5-dimethylphenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2628153.png)
![2-Chloro-N-(2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)propanamide](/img/structure/B2628154.png)
![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)




